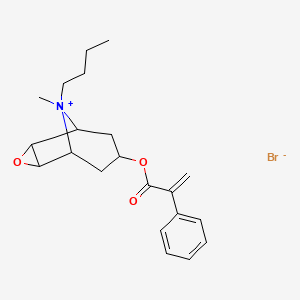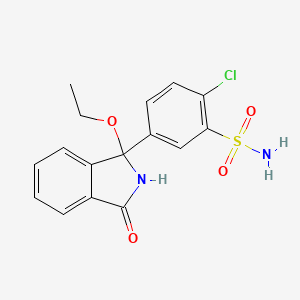
6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate guanosine derivative.
Reaction Conditions: The guanosine derivative undergoes a series of chemical reactions, including methylation and ribofuranosylation, under controlled conditions to form the desired compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures while ensuring compliance with industrial safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin has several scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of nucleic acids and their interactions.
Medicine: Investigated for potential therapeutic applications due to its unique properties.
Industry: Utilized in the development of fluorescent markers and sensors.
Mecanismo De Acción
The mechanism of action of 6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin involves its interaction with nucleic acids. The compound can be incorporated into oligonucleotides through a 3’,5’-phosphodiester linkage using an automated DNA synthesizer . This incorporation allows researchers to study the behavior and interactions of nucleic acids in various biological systems.
Comparación Con Compuestos Similares
Similar Compounds
8-Azaguanine: Another guanosine analogue with similar fluorescent properties.
2-Aminopurine: A fluorescent analogue of adenine used in similar applications.
5-Bromouracil: A thymine analogue with distinct properties.
Uniqueness
6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin is unique due to its specific fluorescent properties and its ability to be site-specifically inserted into oligonucleotides. This makes it particularly valuable for studying nucleic acid interactions and developing fluorescent markers.
Propiedades
IUPAC Name |
2-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-3H-pteridine-4,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5/c1-4-11(21)17(7-2-5(19)6(3-18)22-7)9-8(14-4)10(20)16-12(13)15-9/h5-7,18-19H,2-3H2,1H3,(H3,13,15,16,20)/t5-,6+,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRZYRWHZVUTAV-RRKCRQDMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N=C(NC2=O)N)N(C1=O)C3CC(C(O3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N=C(NC2=O)N)N(C1=O)[C@H]3C[C@@H]([C@H](O3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B570758.png)





